

In Vivo Delivery of STING Agonist-4: Application Notes and Protocols

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Compound of Interest

Compound Name: **STING agonist-4**

Cat. No.: **B607099**

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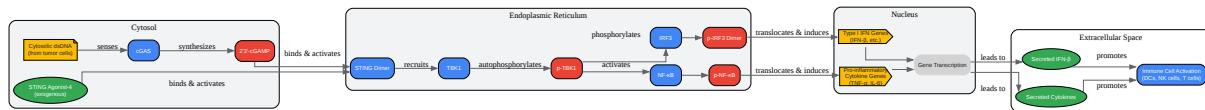
Introduction

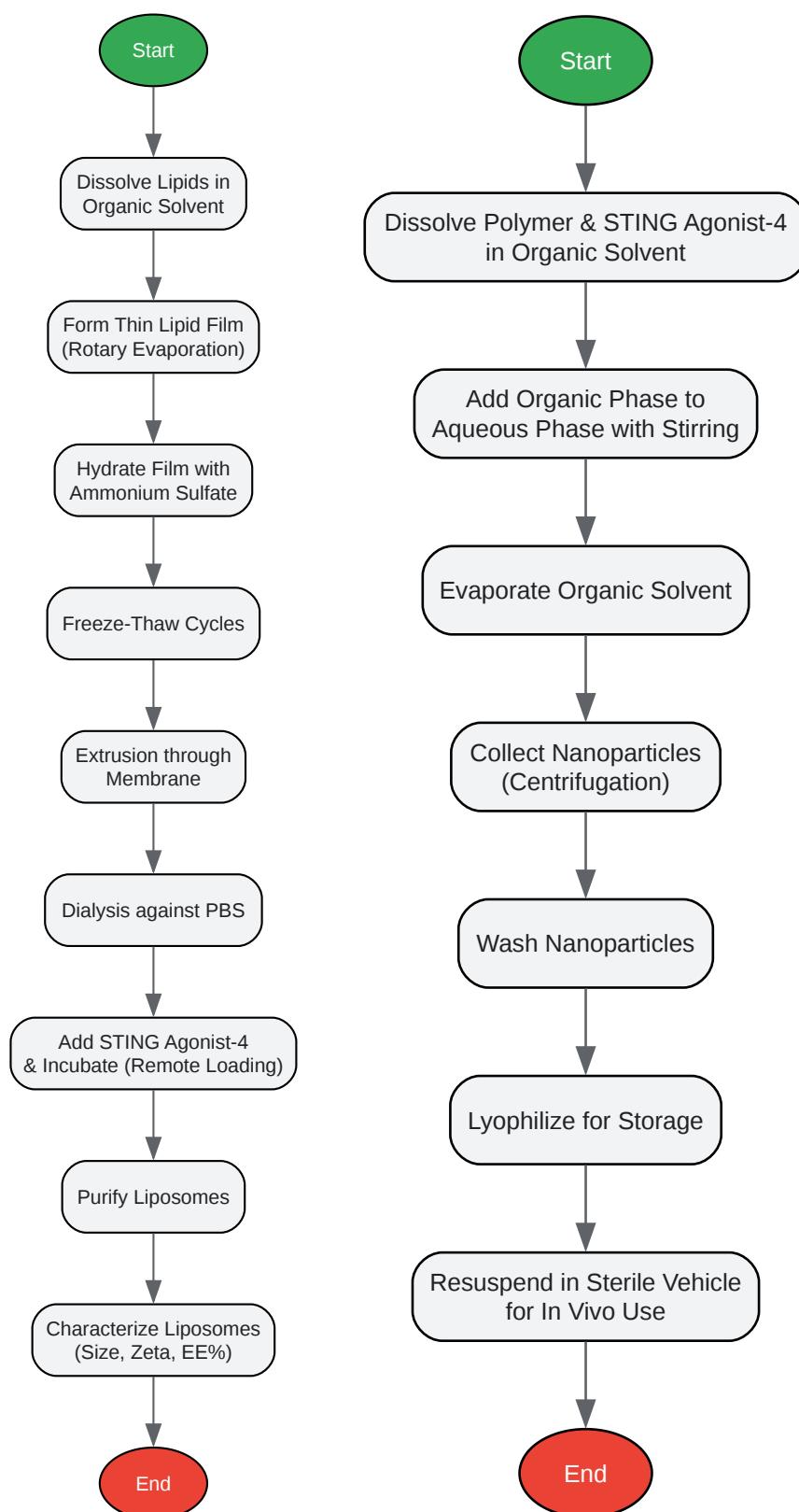
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists, such as **STING agonist-4** (diABZI), have emerged as promising cancer immunotherapeutics. However, their in vivo efficacy is often hampered by challenges including poor membrane permeability, rapid degradation, and systemic toxicity.^{[1][2][3]} Effective delivery strategies are therefore crucial to harness the full therapeutic potential of these agents.

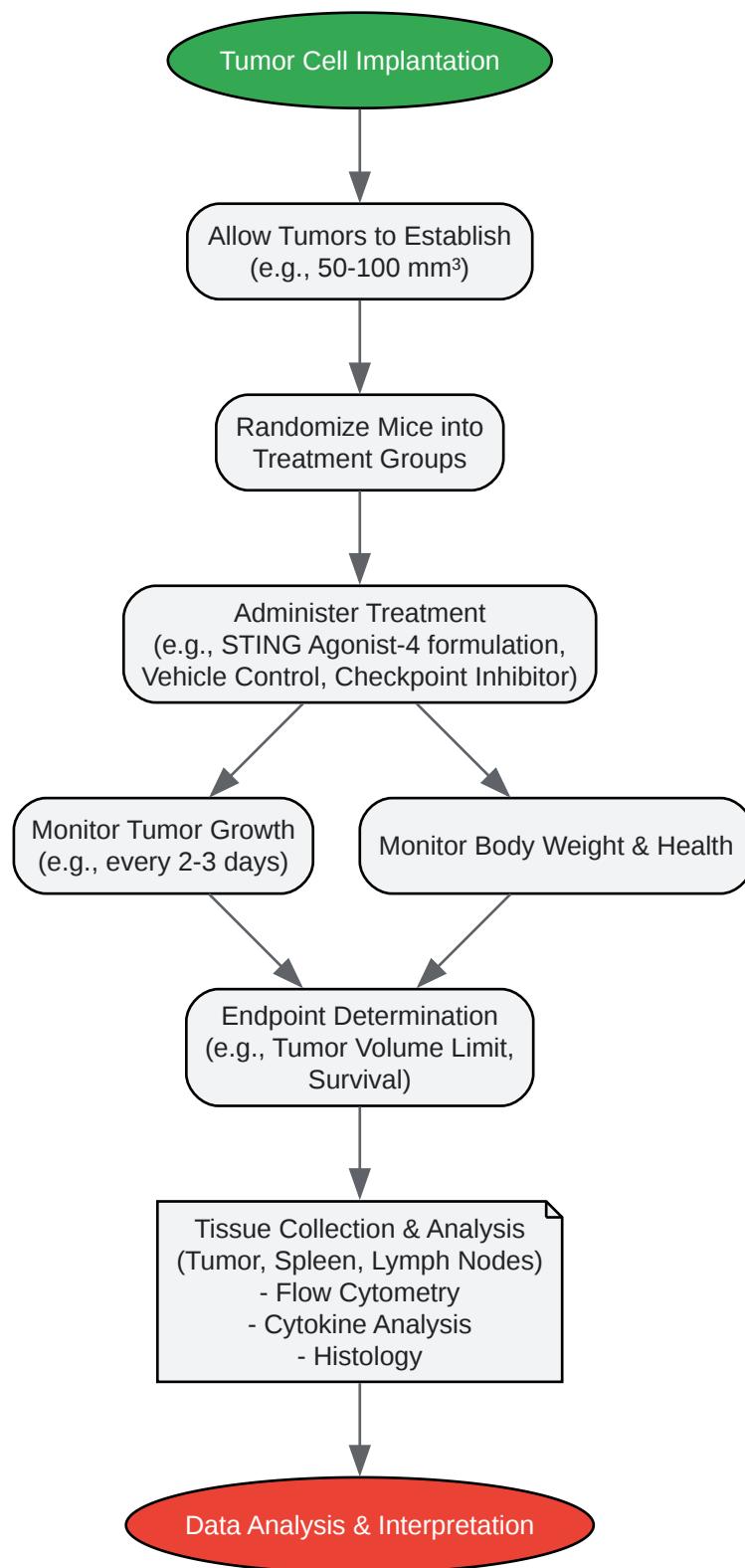
These application notes provide an overview of common in vivo delivery methods for **STING agonist-4**, with a focus on nanoparticle-based carriers. Detailed protocols for nanoparticle formulation and in vivo administration are provided to guide researchers in their pre-clinical studies.

Signaling Pathway

The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, which can originate from pathogens or damaged tumor cells. This detection triggers a cascade of events leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, ultimately stimulating an adaptive anti-tumor immune response.





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References

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- 2. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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